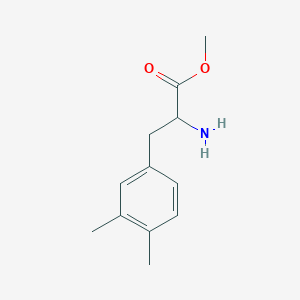

Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of phenylalanine, an essential amino acid, and features a methyl ester group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(3,4-dimethylphenyl)propanoate typically involves the esterification of 2-amino-3-(3,4-dimethylphenyl)propanoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of solid acid catalysts and continuous flow reactors can enhance the efficiency and scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Based on the search results, information on the applications of "Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate" is limited. However, some information can be gleaned from the available data regarding similar compounds and their applications.

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a chiral amino acid derivative with a methyl ester and an amino group attached to a branched carbon chain, making it a candidate for various biological applications. The 2,4-dimethylphenyl substituent gives it unique chemical properties and biological activities.

Potential Applications

- Biocatalysis This compound can be used in the synthesis of short-chain chiral amines via biocatalytic processes using amine dehydrogenases (AmDHs). Conversions of up to 97.1% at 50 mM have been achieved with moderate to high enantioselectivities.

- Antioxidant Properties It can scavenge free radicals, offering potential protective effects against oxidative stress.

- Antimicrobial Activity It may possess antimicrobial properties, making it a candidate for further pharmacological exploration.

- Neuroprotective Effects Derivatives of similar structures have demonstrated neuroprotective effects in various models, suggesting potential therapeutic applications in neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of methyl 2-amino-3-(3,4-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate: Similar structure but with methoxy groups instead of methyl groups on the aromatic ring.

Methyl 2-amino-3-(4-methylphenyl)propanoate: Lacks the additional methyl group on the aromatic ring.

Uniqueness

Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate is unique due to the presence of two methyl groups on the aromatic ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs .

Actividad Biológica

Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various molecular targets. The amino group allows for hydrogen bonding and electrostatic interactions with enzymes and receptors, while the dimethylphenyl group enhances binding affinity through hydrophobic interactions. This leads to modulation of target activities and subsequent biological effects.

2. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It acts as a non-competitive inhibitor of enoyl-acyl carrier protein reductase (ENR), an enzyme crucial for bacterial fatty acid synthesis. This inhibition can potentially lead to new antibiotic developments.

3. Neurological Effects

This compound has been investigated for its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and neurodegenerative diseases. The presence of the dimethylphenyl moiety is believed to enhance its affinity for receptors involved in these pathways.

4. Anticancer Potential

Preliminary studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation. For instance, compounds derived from similar structures have demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against colon cancer cells (HCT-116), indicating promising anticancer activity .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antibacterial | Non-competitive inhibitor of ENR | |

| Neurological | Potential effects on neurotransmitter systems | |

| Anticancer | Cytotoxic effects observed in preliminary studies |

Case Study: Anticancer Activity

A study by El Rayes et al. synthesized a series of compounds based on this compound derivatives, revealing significant antiproliferative activity against HCT-116 cells. The most potent compounds exhibited IC50 values as low as 0.12 mg/mL, highlighting the compound's potential in cancer therapy .

Case Study: Neuroprotective Effects

In exploring neuroprotective properties, derivatives resembling this compound were found to exhibit protective effects against oxidative stress in neuronal models. These findings suggest that this compound could be further investigated for its role in treating conditions like Alzheimer's disease.

Propiedades

Fórmula molecular |

C12H17NO2 |

|---|---|

Peso molecular |

207.27 g/mol |

Nombre IUPAC |

methyl 2-amino-3-(3,4-dimethylphenyl)propanoate |

InChI |

InChI=1S/C12H17NO2/c1-8-4-5-10(6-9(8)2)7-11(13)12(14)15-3/h4-6,11H,7,13H2,1-3H3 |

Clave InChI |

LPJNTMUJZOQQED-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)CC(C(=O)OC)N)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.